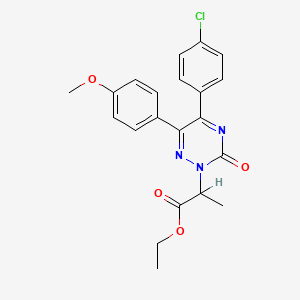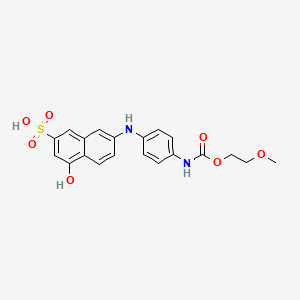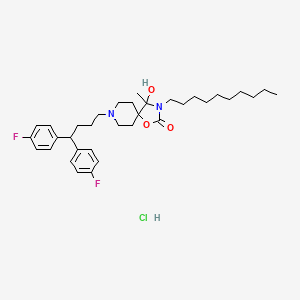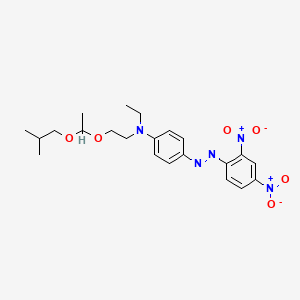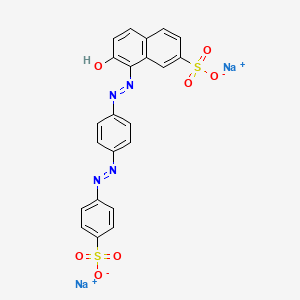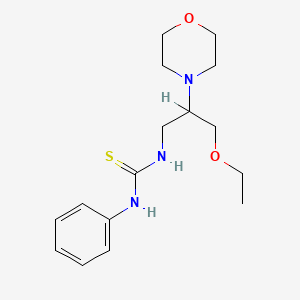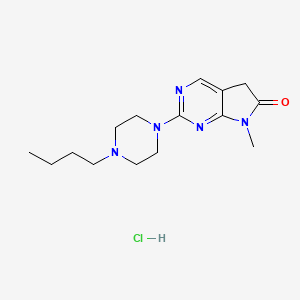
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives typically involves multi-step organic reactions The starting materials often include pyrrole and pyrimidine derivatives, which undergo cyclization reactions to form the core structure
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability, yield, and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl group.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are common for introducing or modifying substituents on the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for more complex molecules and are used in the development of new synthetic methodologies.
Biology
Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development.
Medicine
In medicine, these compounds are explored for their therapeutic potential in treating diseases such as cancer, infectious diseases, and neurological disorders. Their diverse biological activities make them promising candidates for new drug development.
Industry
Industrially, these compounds may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their versatility and reactivity make them valuable intermediates in various chemical processes.
作用機序
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.
類似化合物との比較
Similar Compounds
- 6H-Pyrrolo(2,3-d)pyrimidin-4-one
- 5,7-Dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-pyrrolo(2,3-d)pyrimidine
- 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives with different substituents
Uniqueness
The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride lies in its specific substituents, which confer distinct biological and chemical properties. The butyl-piperazinyl and methyl groups may enhance its binding affinity to molecular targets, improve its solubility, or modify its reactivity compared to similar compounds.
特性
CAS番号 |
122113-30-8 |
|---|---|
分子式 |
C15H24ClN5O |
分子量 |
325.84 g/mol |
IUPAC名 |
2-(4-butylpiperazin-1-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C15H23N5O.ClH/c1-3-4-5-19-6-8-20(9-7-19)15-16-11-12-10-13(21)18(2)14(12)17-15;/h11H,3-10H2,1-2H3;1H |
InChIキー |
GQQWIQIBCGLKLM-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


